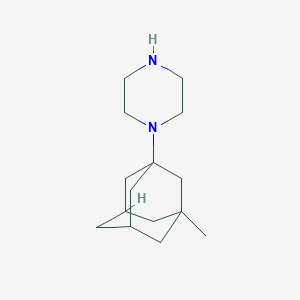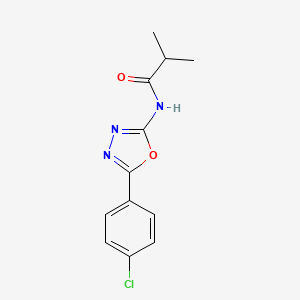
4-amino-N~3~-isopropyl-N~5~-(pyridin-4-ylmethyl)isothiazole-3,5-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-amino-N~3~-isopropyl-N~5~-(pyridin-4-ylmethyl)isothiazole-3,5-dicarboxamide, also known as Compound A, is a synthetic small molecule compound that has been developed for its potential use in treating various diseases. It belongs to the class of isothiazole compounds and has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity
This compound has been studied for its potential anti-fibrotic activities. Pyrimidine derivatives, which share a similar core structure to our compound of interest, have shown effectiveness against fibrotic diseases. They inhibit the expression of collagen and hydroxyproline in cell culture, indicating potential development as novel anti-fibrotic drugs .
Protein Kinase Inhibition
Derivatives of the compound have been synthesized and evaluated for their ability to inhibit protein kinases. These enzymes play a crucial role in cellular signaling, and their dysregulation is associated with various diseases, including cancer. The planarity of the pyridoquinazoline system, which is structurally related to our compound, was found to be essential for maintaining protein kinase inhibitory potency .
Design of Privileged Structures in Medicinal Chemistry
The pyrimidine moiety of the compound is considered a privileged structure in medicinal chemistry. It has been employed in the design of libraries of novel heterocyclic compounds with potential biological activities, demonstrating a wide range of pharmacological activities .
Antimicrobial and Antiviral Applications
Compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial and antiviral properties. This suggests that our compound could be explored for use in treatments against microbial and viral infections .
Molecular Shape Studies
The molecular shape of compounds like 4-amino-N3-(propan-2-yl)-N5-[(pyridin-4-yl)methyl]-1,2-thiazole-3,5-dicarboxamide is of interest in the study of their interactions with biological targets. The planarity and spatial arrangement of such molecules can significantly impact their biological activity and binding affinity .
Biochemical Reagent for Oxidative Stress Studies
The compound can be used as a reagent in biochemical reactions producing peroxides or phenols. This application is particularly relevant in studies of oxidative stress and its implications in various diseases .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra
Mode of Action
The exact mode of action of this compound is currently unknownMore research is needed to fully understand how this compound interacts with its targets .
Biochemical Pathways
Similar compounds have been reported to affect the pathways related totuberculosis infection
Result of Action
Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra
Propiedades
IUPAC Name |
4-amino-3-N-propan-2-yl-5-N-(pyridin-4-ylmethyl)-1,2-thiazole-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c1-8(2)18-13(20)11-10(15)12(22-19-11)14(21)17-7-9-3-5-16-6-4-9/h3-6,8H,7,15H2,1-2H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQMUNRUNSBBFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N3-(propan-2-yl)-N5-[(pyridin-4-yl)methyl]-1,2-thiazole-3,5-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8H-indeno[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2959840.png)

![4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B2959843.png)
![5-(4-chlorophenyl)-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2959844.png)

![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)
![N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide](/img/structure/B2959849.png)

![Tert-butyl N-[(2-amino-3-chlorophenyl)methyl]carbamate](/img/structure/B2959853.png)

![3-[2-(2-Methoxyethoxy)ethyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2959855.png)


![2-Chloro-N-[(3-imidazol-1-ylcyclobutyl)methyl]acetamide;hydrochloride](/img/structure/B2959859.png)